molecular formula C18H28Cl2N2O B13747372 2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride CAS No. 42882-42-8

2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride

Cat. No.: B13747372
CAS No.: 42882-42-8
M. Wt: 359.3 g/mol
InChI Key: LXQQMMZNIBRFLW-UHFFFAOYSA-N
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Description

This compound is a dihydrochloride salt featuring a benzo[7]annulen ring system fused with a tetrahydro framework, substituted at the 3-position by a ketone group linked to a 4-methylpiperazine moiety. The benzo[7]annulen core provides conformational rigidity, while the methylpiperazine group introduces basicity, enhancing solubility in its protonated (salt) form .

Properties

CAS No.

42882-42-8

Molecular Formula

C18H28Cl2N2O

Molecular Weight

359.3 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride

InChI

InChI=1S/C18H26N2O.2ClH/c1-19-9-11-20(12-10-19)14-18(21)17-8-7-15-5-3-2-4-6-16(15)13-17;;/h7-8,13H,2-6,9-12,14H2,1H3;2*1H

InChI Key

LXQQMMZNIBRFLW-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)C2=CC3=C(CCCCC3)C=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzoannulen-3-yl)ethanone; dihydrochloride typically involves:

  • Construction or availability of the 6,7,8,9-tetrahydro-5H-benzoannulen-3-yl ketone intermediate.
  • Introduction of the 4-methylpiperazin-1-yl substituent via nucleophilic substitution or amide bond formation.
  • Formation of the ethanone linker connecting the piperazine ring to the benzoannulene system.
  • Conversion to the dihydrochloride salt for enhanced stability and solubility.

Key Synthetic Steps from Patent Literature

From patent CH616647A5 and related sources, the preparation involves:

  • Starting from 3-chloro-8,9-dihydrobenzoannulen-5-one derivatives as precursors.
  • Introduction of the piperazinyl group at the 7-position of the tetrahydrobenzoannulene ring system.
  • Use of methylated piperazine derivatives to obtain the 4-methylpiperazin-1-yl substituent.
  • Formation of the ethanone linkage by reaction with appropriate acylating agents or via nucleophilic substitution routes.

The reaction conditions often include:

  • Use of polar aprotic solvents for nucleophilic substitution.
  • Controlled temperature ranges to optimize yield and minimize side reactions.
  • Acid-base workups to isolate the dihydrochloride salt form.

Detailed Preparation Procedure

Stepwise Synthetic Route

Step Reaction Description Reagents & Conditions Outcome / Notes
1. Preparation of 6,7,8,9-tetrahydro-5H-benzoannulen-3-one Starting from 3-chloro-8,9-dihydrobenzoannulen-5-one; reduction and ring modifications Provides the ketone intermediate for further substitution
2. Nucleophilic substitution with 4-methylpiperazine Reaction of ketone intermediate with 4-methylpiperazine under controlled temperature Formation of 7-(4-methylpiperazin-1-yl)-6,7,8,9-tetrahydrobenzoannulen-5-one derivative
3. Ethanone linker formation Acylation or coupling with ethanone derivatives or equivalents Connects piperazine moiety to benzoannulene core
4. Salt formation Treatment with hydrochloric acid to form dihydrochloride salt Enhances solubility and stability for isolation

Reaction Conditions and Yields

While specific yields for this exact compound are scarce, analogous procedures for related piperazinyl-benzoannulene derivatives report yields in the range of 50-75% under optimized conditions.

Comparative Analysis of Preparation Methods

Method Aspect Nucleophilic Substitution Route Acylation/Coupling Route
Starting Materials Ketone intermediate + 4-methylpiperazine Ketone intermediate + ethanone derivative + piperazine
Solvents Polar aprotic solvents (e.g., acetonitrile) Dichloromethane, tetrahydrofuran
Catalysts/Additives Base or acid catalysts to facilitate substitution Carbodiimides (e.g., EDC), coupling agents (e.g., HOBt)
Temperature 0–25°C for substitution; reflux for acylation 20–60°C depending on reagents
Purification Crystallization of dihydrochloride salt Filtration, recrystallization, preparative HPLC
Yield Range 50–70% 60–75%

Supporting Research Findings

  • Patent CH616647A5 describes derivatives of piperazinyl-benzoannulene compounds with preparation involving substitution of chloro groups by methylpiperazine under mild conditions.
  • Analogous synthetic strategies reported in related patents (e.g., WO2008051547A1) confirm the feasibility of introducing piperazine moieties onto tetrahydrobenzoannulene systems via nucleophilic aromatic substitution and coupling reactions.
  • Use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) and additives like 4-dimethylaminopyridine (DMAP) facilitate amide bond formation in related systems, suggesting similar applicability here.

Summary Table of Key Reagents and Conditions

Reagent / Catalyst Role Typical Amount Conditions Notes
4-Methylpiperazine Nucleophile Stoichiometric or slight excess Room temperature to mild heating Introduces piperazinyl group
Acylating agents (e.g., ethanoyl chloride) Linker formation Stoichiometric 0–25°C Forms ethanone linker
Hydrochloric acid Salt formation Excess Ambient temperature Forms dihydrochloride salt
Solvents (Acetonitrile, DCM, THF) Medium Sufficient volume Ambient to reflux Ensure solubility and reaction control
Coupling agents (EDC, HOBt) Facilitate amide bond formation Catalytic or stoichiometric Room temperature to 60°C Used in coupling steps

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or benzoannulene moiety.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions may be applicable, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents might include dichloromethane, ethanol, or water, depending on the reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of derivatives:

Biology

    Biological assays: It may be used in biological assays to study its effects on different biological systems.

Medicine

    Pharmacological studies: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

    Chemical intermediates: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone would depend on its specific biological target. Potential mechanisms might include:

    Binding to receptors: The compound could interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Differences Pharmacological Relevance (Inferred)
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone Replaces benzo[7]annulen with a 4-aminophenyl group; lacks tetrahydro framework. Likely reduced conformational rigidity, potentially affecting receptor binding specificity.
2-(9-Chloro-2,3-dimethyl-6,7-dihydro-5H-benzo[7]annulen-8-yl)-3-(3-oxo-3-[piperazin-1-yl]propyl)thiazolidin-4-one Integrates benzo[7]annulen with a thiazolidinone-piperazine hybrid. Thiazolidinone moiety may enhance antimicrobial or anti-inflammatory activity.
(4-(1-Ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride Substitutes benzo[7]annulen with a methoxyphenyl-imidazole-piperazine system. Imidazole addition could modulate CNS penetration or cholinesterase inhibition.

Pharmacological Hypotheses

  • Antimicrobial Potential: Piperazine-thiazolidinone hybrids () exhibit activity against bacterial and fungal targets; the target compound’s annulen-piperazine system may share similar mechanisms.
  • CNS Activity : Methylpiperazine is common in neuroactive compounds (e.g., antipsychotics). The annulen ring’s lipophilicity could aid blood-brain barrier penetration .
  • Anti-cholinesterase Activity : Piperazine derivatives often inhibit acetylcholinesterase (AChE); structural parallels to suggest possible AChE interaction.

Biological Activity

The compound 2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo annulen-3-yl)ethanone dihydrochloride is a fascinating subject of study in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperazine moiety with a tetrahydrobenzoannulene framework, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacokinetics, and therapeutic potential.

Structural Characteristics

The molecular formula of the compound is C18H30Cl2N2OC_{18}H_{30}Cl_2N_2O, indicating the presence of two chlorine atoms that enhance stability and solubility. The structure can be visualized as follows:

  • Piperazine Ring : A six-membered ring with two nitrogen atoms, known for its diverse biological effects.
  • Tetrahydrobenzoannulene Framework : A polycyclic structure that may influence the compound's interaction with biological targets.

Structural Representation

FeatureDescription
Molecular FormulaC18H30Cl2N2OC_{18}H_{30}Cl_2N_2O
Key Functional GroupsPiperazine moiety, Tetrahydrobenzoannulene
Potential ApplicationsMedicinal chemistry, pharmacology

Preliminary studies suggest that 2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo annulen-3-yl)ethanone dihydrochloride may exhibit significant activity against various biological targets. The piperazine component is known for its role in modulating neurotransmitter systems and may contribute to psychoactive effects.

Pharmacological Studies

Research indicates that compounds with similar structures have shown promising results in targeting specific kinases involved in cancer progression. For instance, studies on related compounds have demonstrated high selectivity for Src family kinases (SFKs), which are critical in tumor growth and metastasis .

Case Study: Inhibition of Kinases

A study involving a related compound highlighted its ability to inhibit c-Src and Abl enzymes at low concentrations, showcasing excellent pharmacokinetic properties in vivo . This suggests that 2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo annulen-3-yl)ethanone dihydrochloride could similarly exhibit potent inhibitory effects on these kinases.

Interaction Studies

The binding affinity of this compound to various biological targets is crucial for understanding its therapeutic potential. Initial findings indicate that it may interact favorably with receptor sites associated with neuropharmacological activity.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure TypeKey Features
1-(4-methylpiperazin-1-yl)-2-benzoylindolePiperazine linkageExhibits psychoactive properties
2-(4-fluorophenyl)-1-(6-methylpyridin-3-yl)ethanoneDifferent aromatic substitutionKnown for antitumor activity
N,N-DimethylpiperazineSimple piperazine derivativeUsed as a solvent and reagent

The distinct combination of a tetrahydrobenzoannulene structure with a piperazine ring sets this compound apart from others in terms of potential pharmacological applications.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve purity and yield?

Methodological Answer: Synthesis optimization requires careful control of reaction parameters, including temperature, solvent selection, and stoichiometry. For piperazine-containing analogs (e.g., ), stepwise coupling of the benzoannulene core with the methylpiperazine moiety via nucleophilic substitution or amidation is common. Purification techniques such as column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are critical. Analytical validation via HPLC (≥97% purity threshold) and NMR (to confirm absence of unreacted precursors) should be prioritized .

Q. What are the key structural features influencing this compound’s pharmacological activity?

Methodological Answer: The benzo[7]annulene core provides lipophilicity and π-π stacking potential, while the 4-methylpiperazine group enhances solubility and bioavailability. Structure-activity relationship (SAR) studies on analogous compounds (e.g., ) suggest that substitutions on the annulene ring (e.g., halogenation) and piperazine N-alkylation modulate receptor binding. Computational docking (using PubChem’s 3D conformer data) combined with in vitro assays (e.g., kinase inhibition screens) can validate these hypotheses .

Q. Which analytical techniques are essential for physicochemical characterization?

Methodological Answer:

  • X-ray diffraction (XRD): Resolves crystalline structure and salt form (dihydrochloride confirmation) .
  • Solubility profiling: Use biorelevant media (e.g., PBS at pH 7.4) with UV-Vis spectroscopy.
  • Thermal stability: Differential scanning calorimetry (DSC) to identify decomposition temperatures .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

Methodological Answer: Contradictions may arise from impurities (e.g., residual solvents, unreacted intermediates) or assay variability. Implement orthogonal analytical methods:

  • LC-MS/MS: Quantifies trace impurities (e.g., ’s impurity profiling).
  • Comparative SAR: Test structural analogs (e.g., ’s chlorophenyl derivatives) under identical assay conditions.
  • Dose-response normalization: Use internal controls (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

Q. What experimental designs are suitable for studying synergistic effects with other therapeutics?

Methodological Answer: For combination therapy studies (e.g., ’s chemotherapeutic synergy):

  • Fixed-ratio designs: Combine the compound with chemotherapeutics (e.g., cisplatin) at non-toxic concentrations.
  • Isobolographic analysis: Quantify synergism via CompuSyn software.
  • Mechanistic follow-up: Use flow cytometry (apoptosis assays) or Western blotting (pathway activation markers) .

Q. How can computational modeling predict this compound’s environmental impact?

Methodological Answer: Leverage tools like EPA’s EPI Suite ( ) to estimate:

  • Biodegradation potential: Use the BIOWIN model.
  • Bioaccumulation: LogP values (experimental or predicted via PubChem data) indicate lipid affinity.
  • Ecotoxicity: Align with OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) .

Methodological Frameworks

3.1 Designing stability studies under varying storage conditions
Methodological Answer:

  • Stress testing: Expose the compound to pH extremes (1–13), elevated temperatures (40–60°C), and UV light.
  • Stability-indicating HPLC: Monitor degradation products (e.g., ’s dihydrochloride dissociation).
  • ICH guidelines: Follow Q1A(R2) for long-term (25°C/60% RH) and accelerated (40°C/75% RH) stability protocols .

3.2 Validating target engagement in complex biological systems
Methodological Answer:

  • Cellular thermal shift assay (CETSA): Confirm target binding by measuring protein stability shifts.
  • SPR (Surface Plasmon Resonance): Quantify binding kinetics (KD, kon/koff) for purified targets.
  • CRISPR knockouts: Validate specificity using isogenic cell lines lacking the putative target .

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